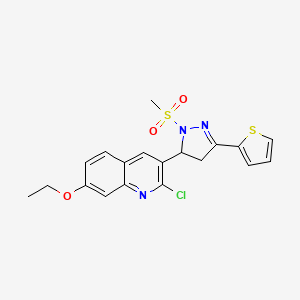

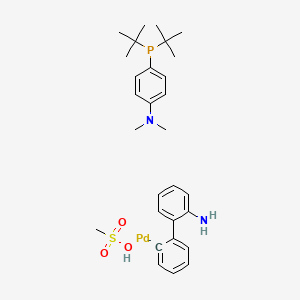

![molecular formula C13H18ClNO B2968130 6-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride CAS No. 2197053-88-4](/img/structure/B2968130.png)

6-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

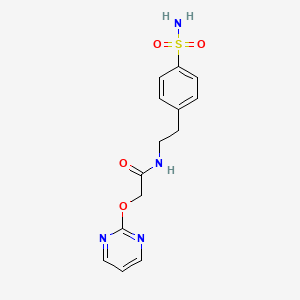

“1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride” is a chemical compound with the CAS Number: 1803581-30-7 . It has a molecular weight of 225.72 and is typically stored at room temperature . It’s a powder in physical form .

Molecular Structure Analysis

The InChI code for “1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride” is 1S/C12H15NO.ClH/c1-2-4-11-10 (3-1)12 (9-13-11)5-7-14-8-6-12;/h1-4,13H,5-9H2;1H .Physical And Chemical Properties Analysis

“1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride” is a powder in physical form . It has a molecular weight of 225.72 and is typically stored at room temperature .Aplicaciones Científicas De Investigación

Comparative Photodegradation Study

A study compared the photodegradation behaviors of spiro[indoline—oxazine] and spiro[indoline—pyran] derivatives. The findings suggest different degradation mechanisms between these two series, potentially explaining the better fatigue resistance of spiro[indoline—oxazine] derivatives. This insight could be applicable to understanding the stability and degradation of compounds like "6-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride" under UV light irradiation (Baillet, Giusti, & Guglielmetti, 1993).

Reaction with Acrylamide

Another research explored the reaction of 2-methylene-2,3-dihydroindoles with acrylamide, leading to the formation of 1,3-dihydrospiro[2H-indolo-2,2′-piperidine] derivatives. This study provides a method for synthesizing spiro compounds, which could include methodologies relevant to synthesizing or modifying "this compound" (Shachkus & Degutis, 1988).

Formation of Dihydrohydroxyspiro[1,2]oxazines

Research aimed at preparing photochromic spiro[1,4]oxazines instead led to the formation of 1,3,3-trimethylspiro[indoline-2,6′-[4′H]-5′,6′-dihydro-4′-hydroxy-1,2-oxazines]. This study, through multinuclear NMR analysis, indicates the versatility of spiro compounds in forming various diastereoisomers and their potential in photochromic applications (Christie et al., 1996).

Spiro Derivatives as Corrosion Inhibitors

A novel study on spiro [indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives showcased their effectiveness as green corrosion inhibitors for mild steel in hydrochloric acid medium. The research highlighted the synthesis, experimental and theoretical evaluation of these compounds, suggesting potential industrial applications for similar spiro compounds in corrosion prevention (Gupta et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

6-methylspiro[1,2-dihydroindole-3,4'-oxane];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-10-2-3-11-12(8-10)14-9-13(11)4-6-15-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURJKAXPAVGIJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3(CCOCC3)CN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2968056.png)

![(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete](/img/structure/B2968057.png)

![(E)-N-[3-(2-Chloro-6-methylphenyl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2968066.png)